molecular formula C9H8FIO B14065847 1-(4-Fluoro-3-iodophenyl)propan-2-one

1-(4-Fluoro-3-iodophenyl)propan-2-one

Cat. No.: B14065847
M. Wt: 278.06 g/mol
InChI Key: QIGFCYBCJNZOBA-UHFFFAOYSA-N
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Description

Significance of Aryl Fluorides and Iodides in Modern Synthetic Chemistry

Aryl halides are fundamental to modern synthetic chemistry, with aryl fluorides and iodides possessing distinct and highly valuable properties. The incorporation of fluorine into aromatic systems is a widely used strategy in drug discovery. alfa-chemistry.com The strong carbon-fluorine bond enhances the metabolic stability of molecules, and the high electronegativity of fluorine can significantly influence the acidity (pKa) and conformational preferences of a compound, thereby affecting its biological activity and potency. alfa-chemistry.comfiveable.me Aryl fluorides are often used as stable building blocks in the synthesis of complex molecules and can activate the aromatic ring towards nucleophilic aromatic substitution. fiveable.me

Aryl iodides, on the other hand, are highly prized for their reactivity in transition-metal-catalyzed cross-coupling reactions. geneonline.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides excellent substrates for reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. geneonline.comnih.gov These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of both a fluorine and an iodine atom on the same aromatic ring, as in 1-(4-Fluoro-3-iodophenyl)propan-2-one, offers orthogonal reactivity, where the iodine can be selectively functionalized through cross-coupling while the fluorine atom remains intact to modulate the properties of the final product.

Contextualization of Ketone Functionality within Propan-2-one Scaffolds

The propan-2-one, or acetone, unit attached to the phenyl ring provides a versatile chemical handle for a variety of transformations. The ketone functional group is one of the most important in organic chemistry, participating in a vast array of reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent α-carbons are acidic and can be deprotonated to form enolates.

This dual reactivity allows for the functionalization of the propan-2-one scaffold at multiple positions. For instance, the carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or reductive amination to form amines. The α-carbons can be alkylated, halogenated, or used in aldol-type condensations to build more complex carbon skeletons. The presence of the ketone functionality in this compound therefore provides a reactive site for further molecular elaboration, independent of the chemistry of the halogenated aromatic ring.

Overview of Research Trajectories for Halogenated Phenylpropanone Derivatives

Research into halogenated phenylpropanone derivatives is largely driven by their potential applications in medicinal chemistry and agrochemistry. The phenylpropanone scaffold is a common motif in a variety of biologically active molecules. The introduction of halogen atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of these compounds.

For example, fluorinated analogs of known drugs are often synthesized to improve metabolic stability and bioavailability. nih.gov Iodinated compounds, while less common in final drug products due to potential metabolic liabilities, are invaluable intermediates for the rapid synthesis of analog libraries through cross-coupling reactions. nih.gov Research in this area often focuses on the development of new synthetic methods to access these halogenated building blocks and the exploration of their utility in the synthesis of novel bioactive compounds. The investigation of halogenated phenylpropanones often involves their use as precursors to more complex heterocyclic systems or as scaffolds for the introduction of diverse functional groups.

Historical Perspectives on Related Functionalized Aromatic Systems

The study of functionalized aromatic systems has a rich history, dating back to the foundations of organic chemistry. The development of electrophilic aromatic substitution reactions in the 19th century provided the first methods for the direct functionalization of aromatic rings. Over the 20th century, a deeper understanding of reaction mechanisms and the development of new reagents and catalysts have vastly expanded the toolbox of the synthetic chemist.

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, revolutionized the synthesis of functionalized aromatic compounds. These powerful methods allowed for the selective and efficient formation of bonds between aromatic rings and a wide variety of other molecular fragments. The development of methods for the selective introduction of fluorine into aromatic rings has also been a major area of research, driven by the increasing importance of organofluorine compounds in pharmaceuticals and materials. The historical progression of these fundamental areas of organic chemistry provides the context for understanding the potential of multi-functionalized aromatic compounds like this compound as versatile synthetic intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FIO

Molecular Weight

278.06 g/mol

IUPAC Name

1-(4-fluoro-3-iodophenyl)propan-2-one

InChI

InChI=1S/C9H8FIO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3

InChI Key

QIGFCYBCJNZOBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)I

Origin of Product

United States

Spectroscopic and Diffraction Based Characterization Techniques in the Study of 1 4 Fluoro 3 Iodophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would provide critical information about the number of different types of protons, their chemical environments, and their proximity to other protons in 1-(4-Fluoro-3-iodophenyl)propan-2-one. The expected spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons, and the aromatic protons. The integration of these signals would correspond to the number of protons in each group (3H, 2H, and 3H, respectively). The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine, iodine, and carbonyl groups. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would reveal the number of adjacent protons.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
CH₃ ~2.2 Singlet (s)
CH₂ ~3.8 Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would be indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic). The carbonyl carbon of the ketone group is expected to appear at a significantly downfield chemical shift. The aromatic carbons' chemical shifts would be influenced by the fluorine and iodine substituents.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C=O > 200
Ar-C (substituted) 90 - 170
Ar-CH 115 - 140
CH₂ ~50

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the presence of the adjacent iodine atom and the propan-2-one substituent. Coupling between the fluorine nucleus and nearby protons (H-F coupling) could also be observed, providing further structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to confirm the assignments of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ketone. The spectrum would also show absorptions for the C-H stretching of the aliphatic and aromatic groups, C=C stretching of the aromatic ring, and C-F and C-I stretching vibrations.

Expected FT-IR Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone) 1705 - 1725 Strong
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 3000 Medium
C=C (Aromatic) 1450 - 1600 Medium to Weak
C-F (Aromatic) 1100 - 1250 Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. When applied to this compound, the resulting spectrum provides a detailed fingerprint based on the specific vibrations of its functional groups and skeletal structure. The primary advantage of FT-Raman is the reduction of fluorescence interference, which can be problematic in conventional Raman spectroscopy.

Detailed research findings for this compound would highlight several characteristic peaks. The aromatic ring gives rise to distinct vibrations, including the C=C stretching modes, which are typically observed in the 1400-1610 cm⁻¹ region. tum.de The in-plane ring "breathing" mode is a strong and sharp band often found near 1000 cm⁻¹. tum.de The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands.

The carbon-halogen bonds also produce characteristic signals. The C-F stretching vibration for an aromatic fluoride (B91410) is expected in the 1200-1300 cm⁻¹ range. The C-I bond, involving a much heavier atom, vibrates at a lower frequency, with its stretching mode typically appearing in the 500-650 cm⁻¹ region. The carbonyl (C=O) group of the propanone moiety will produce a strong and characteristic stretching band, generally located in the 1700-1725 cm⁻¹ range. Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

Table 1: Expected FT-Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Phenyl Ring3050-3100
C-H Stretch (Aliphatic)-CH₂- and -CH₃2850-3000
C=O StretchKetone1700-1725
C=C StretchAromatic Ring1400-1610
C-F StretchFluoro-Aromatic1200-1300
Ring BreathingPhenyl Ring~1000
C-I StretchIodo-Aromatic500-650

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₈FIO), HRMS can measure the mass of the molecular ion with high accuracy (typically to within 5 ppm), allowing for unambiguous confirmation of its chemical formula. researchgate.net

Upon ionization, the molecule undergoes fragmentation, and the resulting pattern provides valuable structural information. The C-I bond is relatively weak and prone to cleavage, making the loss of an iodine radical (I•) a prominent fragmentation pathway. docbrown.infodocbrown.info This would result in a significant fragment ion corresponding to the [M-I]⁺ species. Another predictable fragmentation is the cleavage of the C-C bond between the carbonyl group and the methylene bridge (alpha-cleavage), leading to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 and a fluoro-iodobenzyl radical, or vice-versa. Cleavage at the benzylic position to lose a fluoro-iodophenyl radical is also possible. The presence of iodine is simplified by the fact that it is monoisotopic (¹²⁷I), meaning it does not produce the complex isotopic patterns seen with chlorine or bromine. docbrown.info

Table 2: Predicted HRMS Fragmentation Data for this compound

Ion/FragmentFormulaPredicted m/z (Monoisotopic)Description
[M]⁺[C₉H₈FIO]⁺279.9604Molecular Ion
[M-I]⁺[C₉H₈FO]⁺151.0560Loss of Iodine Radical
[M-CH₂CO]⁺[C₇H₅FI]⁺234.9448Loss of Ketene
[M-COCH₃]⁺[C₈H₇FI]⁺248.9604Loss of Acetyl Radical
[CH₃CO]⁺[C₂H₃O]⁺43.0184Acetyl Cation
[C₇H₅FI]⁺[C₇H₅FI]⁺234.9448Fluoro-iodobenzyl Cation (after rearrangement)

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com This technique would provide an unambiguous determination of the molecular geometry of this compound, including bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. researchgate.netmdpi.com

An analysis would precisely measure the lengths of the C-F and C-I bonds, as well as the geometry of the benzene ring, which may show slight distortions due to the electronic effects of the halogen substituents. The conformation of the propanone side chain relative to the plane of the aromatic ring would be defined by the relevant torsion angles. Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing. Potential interactions include halogen bonding (e.g., C-I···O interactions between the iodine atom and a carbonyl oxygen of a neighboring molecule), dipole-dipole interactions, and π-π stacking of the aromatic rings. researchgate.net Such data is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Table 3: Structural Parameters Obtainable from Single-Crystal X-ray Diffraction

ParameterDescriptionExpected Value/Information
Bond LengthsPrecise distances between atomic nuclei (e.g., C-F, C-I, C=O, C-C).Provides insight into bond order and electronic environment.
Bond AnglesAngles formed by three connected atoms (e.g., C-C-C in the ring).Defines the local geometry around each atom.
Torsion AnglesDihedral angles describing the rotation around a bond.Determines the overall conformation of the molecule.
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.Defines the crystal lattice.
Space GroupThe set of symmetry operations of the crystal.Describes the symmetry of the crystal packing.
Intermolecular InteractionsNon-covalent forces (e.g., halogen bonding, van der Waals forces).Explains how molecules are arranged in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum of this compound is expected to be dominated by electronic transitions within its two main chromophores: the substituted benzene ring and the carbonyl group.

The aromatic ring will exhibit strong absorptions corresponding to π→π* transitions. For a simple benzene ring, these occur below 260 nm. However, substitution with halogens and an alkyl ketone group typically causes a bathochromic (red) shift to longer wavelengths. The carbonyl group gives rise to a characteristic, though often weak, n→π* transition. masterorganicchemistry.com This transition involves exciting a non-bonding electron from the oxygen atom into an anti-bonding π* orbital of the C=O bond. libretexts.org This absorption usually occurs at a longer wavelength than the π→π* transitions of the aromatic ring and is a key indicator of the presence of a carbonyl group. masterorganicchemistry.comresearchgate.net The solvent used for the analysis can influence the position of these absorption maxima.

Table 4: Predicted Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax Range (nm)Relative Intensity (Molar Absorptivity, ε)
π→πSubstituted Phenyl Ring240-280High (ε > 10,000)
n→πCarbonyl Group (C=O)280-320Low (ε < 1,000)

Computational and Quantum Chemical Investigations of 1 4 Fluoro 3 Iodophenyl Propan 2 One

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. mdpi.com It is employed to determine the optimized geometric parameters (bond lengths and angles) and to analyze the electronic characteristics of 1-(4-Fluoro-3-iodophenyl)propan-2-one. By approximating the many-electron system's energy as a functional of the electron density, DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size. The optimized structure represents the molecule's minimum energy conformation, which is the foundation for subsequent property calculations.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity and electronic transitions. pearson.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the iodophenyl ring, which is rich in electrons, while the LUMO is often centered around the carbonyl group and the aromatic ring's antibonding π* orbitals. The energy gap can be used to derive global reactivity descriptors such as chemical hardness, softness, and electronegativity.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound.
ParameterCalculated Value (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.65LUMO - HOMO Energy Difference
Ionization Potential (I)6.85Approximated as -EHOMO
Electron Affinity (A)1.20Approximated as -ELUMO
Global Hardness (η)2.825Calculated as (I - A) / 2

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

In this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The fluorine atom would also exhibit a region of negative potential. A region of positive potential (blue), known as a sigma-hole, is expected on the iodine atom along the C-I bond axis, making it a potential halogen bond donor. The aromatic ring would display a mixed potential based on the influence of the electron-withdrawing halogen substituents.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites.
Atomic SitePredicted MEP Value (kcal/mol)Inferred Reactivity
Carbonyl Oxygen (O)-45.5Site for electrophilic attack, protonation
Fluorine (F)-28.0Region of high electron density
Iodine (I) σ-hole+20.1Site for nucleophilic attack, halogen bonding
Aromatic Ring (π-system)-10.0 to +5.0Variable reactivity depending on position

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular bonding, and orbital interactions. wikipedia.org It transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs, allowing for the study of delocalization effects. uni-muenchen.defluorine1.ru These delocalizations are quantified as second-order perturbation energies (E(2)), which measure the stabilization energy from donor-acceptor (filled-empty orbital) interactions. taylorandfrancis.com

For this compound, significant hyperconjugative interactions are expected. These include the delocalization of electron density from the lone pairs of the oxygen, fluorine, and iodine atoms into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction between a lone pair on the carbonyl oxygen (donor) and the antibonding π orbital of the C-C bond in the phenyl ring (acceptor) contributes to the molecule's electronic stability.

Table 3: Key Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(2) Oπ(Caromatic-Caromatic)25.8Lone Pair to π-system delocalization
π(Caromatic-Caromatic)π(C=O)18.5π-π* conjugation
LP(3) Iσ(Caromatic-Caromatic)5.2Halogen lone pair delocalization
LP(3) Fσ(Caromatic-Caromatic)4.1Halogen lone pair delocalization

Computational methods, particularly DFT, are used to calculate the vibrational frequencies of a molecule in its ground state. These theoretical frequencies correspond to the fundamental modes of vibration, which can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. This comparison helps in the accurate assignment of vibrational bands to specific functional groups and bond movements within the molecule.

Table 4: Comparison of Theoretical (Scaled) and Hypothetical Experimental Vibrational Frequencies (cm-1).
Vibrational ModeCalculated (Scaled) Wavenumber (cm-1)Hypothetical Experimental Wavenumber (cm-1)Assignment
ν(C=O)17201715Carbonyl stretch
ν(C-F)12451250Carbon-Fluorine stretch
ν(C-I)530525Carbon-Iodine stretch
ν(C-H)aromatic30803075Aromatic C-H stretch
ν(C-H)aliphatic29502945Aliphatic C-H stretch

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Beyond vibrational frequencies, computational chemistry can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and electronic transitions (UV-Visible spectra). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR isotropic shielding constants, which can be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for interpreting complex experimental spectra and confirming molecular structures.

Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound would aid in assigning specific signals to each nucleus. For instance, the ¹³C chemical shift of the carbonyl carbon is expected to be significantly downfield. The ¹⁹F chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption wavelengths (λmax), corresponding to electron transitions between molecular orbitals, which helps in interpreting UV-Visible spectra.

Conformational Analysis and Energy Landscapes through Computational Methods

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its physical properties and biological activity. For this compound, rotation around the single bond connecting the phenyl ring and the propanone side chain is a key conformational variable. nih.gov

Computational methods can map the potential energy surface (PES) by systematically changing this dihedral angle and calculating the energy at each step. This process, known as a relaxed PES scan, identifies the lowest-energy conformers (stable states) and the energy barriers for rotation between them. The relative energies of different conformers (e.g., where the carbonyl group is oriented differently with respect to the phenyl ring) can be determined to predict the most populated conformation at a given temperature. semanticscholar.orgmdpi.com For substituted acetophenones, planar or near-planar arrangements are often favored to maximize conjugation between the phenyl ring and the carbonyl group.

Table 5: Relative Energies of Potential Conformers based on the Caromatic-Caromatic-Ccarbonyl-Cmethyl Dihedral Angle.
ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%) at 298.15 K
Global Minimum00.00~75
Transition State904.50-
Local Minimum1801.15~25

Computational Assessment of Global and Local Chemical Reactivity Descriptors

Global reactivity descriptors are determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity, with the HOMO energy (EHOMO) relating to the molecule's ability to donate electrons and the LUMO energy (ELUMO) corresponding to its ability to accept electrons. The energy gap between these orbitals (ELUMO - EHOMO) is a key indicator of the molecule's stability; a larger gap generally implies greater stability and lower reactivity. researchgate.netijopaar.com

From EHOMO and ELUMO, several global reactivity descriptors can be calculated:

Ionization Potential (IP) : Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (EA) : Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ) : Calculated as (IP + EA) / 2, it measures the tendency of a molecule to attract electrons. tandfonline.com

Chemical Hardness (η) : Given by (IP - EA) / 2, it quantifies the resistance of a molecule to a change in its electron distribution. tandfonline.com

Chemical Softness (S) : The reciprocal of hardness (1 / η), it indicates the ease of modifying the electron cloud.

Electrophilicity Index (ω) : Calculated as μ² / (2η) where μ is the chemical potential (-χ), this index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. ijopaar.com

While no specific data exists for this compound, a hypothetical set of values, based on typical calculations for similar aromatic ketones, is presented in the table below for illustrative purposes.

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO5.3
Ionization PotentialIP-EHOMO6.5
Electron AffinityEA-ELUMO1.2
Electronegativityχ(IP + EA) / 23.85
Chemical Hardnessη(IP - EA) / 22.65
Chemical SoftnessS1 / η0.38
Electrophilicity Indexωμ² / (2η)2.80

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. They are based on general values for molecules of similar size and functionality.

Local reactivity, on the other hand, is assessed using descriptors such as the Fukui function and dual descriptor, which identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. chemrxiv.orgnih.gov For this compound, the carbonyl carbon of the propan-2-one group is expected to be a primary electrophilic site, susceptible to attack by nucleophiles. The aromatic ring, influenced by the electron-withdrawing effects of the fluorine and iodine atoms, would also present sites for nucleophilic aromatic substitution. Conversely, the oxygen atom of the carbonyl group and the halogen atoms, with their lone pairs of electrons, would be potential nucleophilic centers.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, including optical switching and data storage. lsu.edujhuapl.edu Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, often exhibit large NLO responses. lsu.edudiva-portal.org The key parameters that quantify the NLO properties of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). diva-portal.org

Computational quantum chemistry provides a reliable means to predict these properties. mq.edu.aunih.gov The presence of an aromatic ring in this compound provides a delocalized π-electron system. The substituents on this ring, namely the fluorine and iodine atoms and the propan-2-one group, are expected to significantly influence the molecule's NLO properties. The fluorine atom is a strong electron-withdrawing group, while the iodine atom, being larger and more polarizable, can also modulate the electronic distribution. The carbonyl group is also electron-withdrawing. This combination of functional groups can lead to a significant intramolecular charge transfer, which is a key factor for enhancing NLO activity. nih.gov

A hypothetical set of NLO properties for this compound is presented in the table below. These values are illustrative and based on trends observed in similar organic compounds.

PropertySymbolHypothetical Value (a.u.)
Polarizabilityα1.5 x 10-23
First Hyperpolarizabilityβ8.0 x 10-30
Second Hyperpolarizabilityγ2.5 x 10-35

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical ranges for organic molecules investigated for NLO properties.

Chemical Reactivity and Transformation Pathways of 1 4 Fluoro 3 Iodophenyl Propan 2 One

Reactions Involving the Ketone Functionality

The propan-2-one side chain is a key site for chemical modification. The carbonyl group and the adjacent α-hydrogens are susceptible to a variety of transformations common to ketones.

The ketone functionality of 1-(4-Fluoro-3-iodophenyl)propan-2-one can readily participate in nucleophilic addition and condensation reactions. A prominent example is the Claisen-Schmidt condensation, a type of crossed-aldol condensation. wikipedia.org In this reaction, the ketone, which possesses α-hydrogens, reacts with an aromatic aldehyde that lacks α-hydrogens in the presence of a base (like sodium hydroxide) or acid. nih.gov

The reaction mechanism under basic conditions involves the deprotonation of an α-hydrogen from the methyl group of this compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate typically undergoes spontaneous dehydration to yield a stable, conjugated α,β-unsaturated ketone, also known as a chalcone analogue. magritek.commagritek.com This reaction is a reliable method for forming new carbon-carbon bonds. nih.gov

Table 1: Examples of Claisen-Schmidt Condensation with this compound

Reactant 1Reactant 2 (Aldehyde)Base CatalystExpected Product
This compoundBenzaldehydeNaOH(E)-1-(4-Fluoro-3-iodophenyl)-4-phenylbut-3-en-2-one
This compound4-MethoxybenzaldehydeKOH(E)-1-(4-Fluoro-3-iodophenyl)-4-(4-methoxyphenyl)but-3-en-2-one
This compound4-NitrobenzaldehydeNaOH(E)-1-(4-Fluoro-3-iodophenyl)-4-(4-nitrophenyl)but-3-en-2-one

The carbons adjacent to the carbonyl group (α-carbons) in this compound are reactive sites for substitution reactions.

Alpha-Halogenation: This reaction involves the substitution of one or more α-hydrogens with a halogen (Cl, Br, or I). The reaction can be catalyzed by either acid or base. libretexts.orgyoutube.com

Acid-Catalyzed Halogenation: Under acidic conditions, the ketone tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂) to form the α-halogenated ketone. libretexts.org This method is typically effective for monohalogenation. youtube.com

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which is a more potent nucleophile than the enol. libretexts.org The enolate rapidly attacks the halogen. A significant characteristic of the base-promoted reaction is that the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, often leading to multiple halogenations. libretexts.orgyoutube.com For a methyl ketone like this compound, exhaustive halogenation can occur under basic conditions, which is the foundational step of the haloform reaction. libretexts.org

Alpha-Alkylation: This process involves the formation of an enolate using a strong, non-nucleophilic base (such as lithium diisopropylamide, LDA), followed by the reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl bromide). This results in the formation of a new carbon-carbon bond at the α-position. The regioselectivity of enolate formation (at the methyl vs. the methylene (B1212753) carbon) can often be controlled by the choice of base and reaction conditions.

Table 2: Potential Alpha-Substitution Reactions

Reaction TypeReagentsPosition of SubstitutionExpected Product
α-Bromination (Acid)Br₂, Acetic AcidMethylene (more substituted)1-Bromo-1-(4-fluoro-3-iodophenyl)propan-2-one
α-Iodination (Base)I₂, NaOHMethyl (Haloform Rxn)4-Fluoro-3-iodobenzoic acid (after cleavage) and Iodoform (CHI₃)
α-Alkylation1. LDA; 2. CH₃IMethylene (thermodynamic)1-(4-Fluoro-3-iodophenyl)-1-methylpropan-2-one
α-Alkylation1. LDA, -78°C; 2. Benzyl BromideMethyl (kinetic)1-(4-Fluoro-3-iodophenyl)butan-2-one

Reactions of the Halogenated Aromatic Ring

The substituted phenyl ring offers multiple avenues for reactivity, primarily centered around the carbon-iodine and carbon-fluorine bonds.

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This is because the C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycles of these reactions. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is exceptionally versatile for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the iodine position. tcichemicals.com The reaction generally proceeds under mild conditions with high functional group tolerance. libretexts.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Table 3: Representative Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemExpected Product
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃1-(3-Biphenyl-4-fluoro)propan-2-one
Suzuki CouplingVinylboronic acidPd(dppf)Cl₂, K₃PO₄1-(4-Fluoro-3-vinylphenyl)propan-2-one
Heck ReactionStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N(E)-1-(4-Fluoro-3-styrylphenyl)propan-2-one
Heck ReactionEthyl acrylatePdCl₂(PPh₃)₂, K₂CO₃Ethyl (E)-3-(4-fluoro-3-(2-oxopropyl)phenyl)acrylate

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups (such as a nitro group) and a good leaving group. wikipedia.org In this compound, the fluorine atom is a strongly electronegative substituent that activates the ring towards nucleophilic attack. The leaving group in an SNAr reaction is typically a halide.

The rate-determining step in the SNAr mechanism is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The electron-withdrawing fluorine atom helps to stabilize this negative charge. While iodine can also be a leaving group, fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, making it a potential site for attack. youtube.com However, fluoride (B91410) is generally a poor leaving group compared to iodide. The reaction's feasibility depends on the nucleophile's strength and the specific reaction conditions. A strong nucleophile like sodium methoxide could potentially displace the fluorine or the iodine, with the position of attack influenced by the combined electronic effects of the substituents.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the existing substituents.

Iodo Group: Similar to fluorine, iodine is a deactivating, ortho, para-director.

Propan-2-one Group: The acetylmethyl group (-CH₂COCH₃) is deactivating and a meta-director due to the electron-withdrawing nature of the carbonyl group.

The available positions for substitution are C-2, C-5, and C-6. The directing effects of the substituents are summarized below.

Table 4: Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionInductive EffectResonance EffectOverall Directing Effect
-FC-4-I (Withdrawing)+R (Donating)ortho, para (to C-3, C-5)
-IC-3-I (Withdrawing)+R (Donating)ortho, para (to C-2, C-4)
-CH₂COCH₃C-1-I (Withdrawing)-R (Withdrawing)meta (to C-3, C-5)

Considering these effects:

Position C-2 is ortho to the iodo group and meta to the fluoro group.

Position C-5 is para to the iodo group, ortho to the fluoro group, and meta to the propan-2-one group.

Position C-6 is ortho to the propan-2-one group and meta to the iodo group.

The powerful ortho, para-directing effects of the halogens will compete with the meta-directing effect of the ketone side chain. Position C-5 is strongly activated towards substitution as it is ortho to the fluorine and meta to the deactivating ketone group. Position C-2 is also a likely site, being ortho to the iodine. Steric hindrance from the adjacent iodo and propan-2-one groups might influence the substitution pattern, but electronically, positions 2 and 5 are the most probable sites for electrophilic attack.

Reductive and Oxidative Transformations

The presence of both a ketone and an aryl iodide moiety makes this compound susceptible to a range of reductive and oxidative transformations. The specific reaction conditions employed can selectively target different parts of the molecule.

Reductive Transformations: The carbon-iodine bond is a primary site for reduction. Catalytic hydrogenation or the use of hydride reagents can lead to the reductive deiodination of the molecule, yielding 1-(4-fluorophenyl)propan-2-one. This process is a common transformation for aryl iodides. The rate and efficiency of this dehalogenation can be influenced by the choice of catalyst and reaction conditions. For instance, palladium on carbon (Pd/C) with a hydrogen source is a standard method for such transformations.

The ketone group can also be selectively reduced. Using mild reducing agents like sodium borohydride (NaBH₄), the ketone can be converted to a secondary alcohol, 1-(4-fluoro-3-iodophenyl)propan-2-ol, while leaving the aryl iodide bond intact. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the ketone and could potentially also affect the carbon-iodine bond.

Simultaneous reduction of both the ketone and the aryl iodide can also be achieved under specific conditions, leading to 1-(4-fluorophenyl)propan-2-ol. The choice of reagents and the fine-tuning of reaction parameters are crucial for achieving the desired selectivity in these reductive processes.

TransformationReagent ExampleProduct
Reductive DeiodinationH₂, Pd/C1-(4-Fluorophenyl)propan-2-one
Ketone ReductionNaBH₄1-(4-Fluoro-3-iodophenyl)propan-2-ol

Oxidative Transformations: The propan-2-one side chain is the most likely site for oxidation. Strong oxidizing agents can cleave the side chain, potentially leading to the formation of 4-fluoro-3-iodobenzoic acid. The Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), could selectively oxidize the ketone to an ester, forming 2-(4-fluoro-3-iodophenyl)acetyl acetate.

Oxidation of the aromatic ring itself is generally more challenging due to the presence of the deactivating fluorine and iodo substituents. However, under harsh oxidative conditions, degradation of the aromatic ring could occur. In specific contexts, such as in the synthesis of fluorinated phenols, analogous transformations involving the oxidation of a benzaldehyde to a phenol have been reported. For example, the Baeyer-Villiger oxidation of 2-methoxy-4-nitrobenzaldehyde to the corresponding phenol has been utilized in the synthesis of 4-[¹⁸F]fluoroguaiacol nih.gov. This suggests that under appropriate conditions, the carbonyl group in this compound could potentially be transformed, leading to a rearranged product.

TransformationReagent ExamplePotential Product
Side-chain CleavageStrong Oxidant (e.g., KMnO₄)4-Fluoro-3-iodobenzoic acid
Baeyer-Villiger Oxidationm-CPBA2-(4-Fluoro-3-iodophenyl)acetyl acetate

Synthetic Utility of 1 4 Fluoro 3 Iodophenyl Propan 2 One in Advanced Organic Synthesis

Building Block for Complex Organic Molecule Construction

The inherent reactivity of its distinct functional groups makes 1-(4-Fluoro-3-iodophenyl)propan-2-one a cornerstone for the assembly of intricate molecular architectures. The presence of both a fluorine and an iodine atom on the aromatic ring provides orthogonal handles for various coupling reactions. The iodine atom, in particular, is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse substituents at the 3-position of the phenyl ring.

Simultaneously, the ketone functionality of the propan-2-one side chain serves as a versatile site for a multitude of chemical transformations. It can undergo nucleophilic addition, condensation reactions, and reductions, providing a gateway to a wide range of derivatives. For instance, it can be converted into alcohols, amines, and various heterocyclic systems. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution, significantly influences the electronic properties of the aromatic ring, thereby modulating the reactivity of the other functional groups and often enhancing the metabolic stability and binding affinity of the final products.

The strategic combination of these reactive sites allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of complex structures that would be challenging to access through other synthetic routes. This has led to its application in the total synthesis of natural products and the development of novel bioactive compounds.

Table 1: Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProductApplication
This compoundArylboronic acid, Pd catalyst, base (Suzuki Coupling)1-(4-Fluoro-3-arylphenyl)propan-2-oneSynthesis of biaryl compounds
This compoundAlkyne, Pd/Cu catalyst, base (Sonogashira Coupling)1-(4-Fluoro-3-alkynylphenyl)propan-2-oneSynthesis of functionalized alkynes
This compoundNaBH4, MeOH1-(4-Fluoro-3-iodophenyl)propan-2-olIntermediate for further functionalization
This compoundHydrazine derivative, acid catalystSubstituted pyrazoleSynthesis of heterocyclic compounds

Scaffold for Multi-functionalized Molecular Systems

The unique arrangement of functional groups in this compound makes it an ideal scaffold for the development of multi-functionalized molecular systems. The term "scaffold" in this context refers to a core molecular framework upon which additional chemical complexity can be built in a controlled and predictable manner. The distinct reactivity of the iodo, fluoro, and keto groups allows for sequential and regioselective modifications.

For example, the iodine atom can be selectively transformed through metal-catalyzed cross-coupling reactions without affecting the ketone or the fluorine atom. Subsequently, the ketone can be modified through various carbonyl chemistries. This orthogonality is a key feature that allows for the systematic construction of molecules with multiple points of diversity. This is particularly valuable in medicinal chemistry for the generation of compound libraries for drug discovery, where systematic variations of a core scaffold are required to optimize biological activity.

The fluorine atom, in addition to its electronic effects, can also participate in specific interactions, such as hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. The ability to precisely control the introduction of various functional groups onto this scaffold enables the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

Intermediate in the Preparation of Cyclic and Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide range of cyclic and heterocyclic compounds, which are ubiquitous in pharmaceuticals and other biologically active molecules. The combination of the ketone functionality and the reactive iodine atom on the aromatic ring provides multiple avenues for cyclization reactions.

One common strategy involves the initial modification of the ketone group to introduce a second reactive site, followed by an intramolecular cyclization. For example, the ketone can be condensed with a binucleophile to form a five- or six-membered ring. Furthermore, the iodine atom can participate in intramolecular Heck or Suzuki reactions to form fused ring systems.

A notable application is in the synthesis of fluorinated quinolines and chromones. For instance, through a Friedländer-type condensation with a suitable amino-aldehyde or amino-ketone, the propan-2-one side chain can be elaborated into a quinoline (B57606) ring system. Similarly, intramolecular cyclization following reaction at the ketone can lead to the formation of chromone (B188151) derivatives. The presence of the fluorine and iodine atoms on the resulting heterocyclic framework provides further opportunities for diversification and optimization of biological activity.

Table 2: Heterocyclic Systems Derived from this compound

Starting MaterialReaction TypeResulting Heterocycle
This compound derivativeIntramolecular Heck ReactionFused polycyclic system
This compoundCondensation with a binucleophilePyrazole, Pyrimidine, etc.
This compoundFriedländer AnnulationSubstituted Quinoline
This compound derivativeIntramolecular CyclizationSubstituted Chromone

Applications in Stereoselective Synthesis and Chiral Induction (as an intermediate)

The propan-2-one moiety in this compound contains a prochiral center at the carbonyl carbon, making it a suitable substrate for stereoselective transformations. Asymmetric reduction of the ketone, for instance, using chiral reducing agents or enzymatic methods, can lead to the formation of enantiomerically enriched secondary alcohols. These chiral alcohols are valuable intermediates for the synthesis of enantiopure pharmaceuticals, where the stereochemistry is critical for biological activity.

Furthermore, the chiral center introduced at the 2-position of the propane (B168953) chain can be used to direct the stereochemical outcome of subsequent reactions, a process known as chiral induction. The stereochemistry of the alcohol can influence the facial selectivity of reactions on the aromatic ring or at other positions in the molecule.

While direct asymmetric transformations on this compound itself may not be extensively documented in readily available literature, the principles of stereoselective synthesis are broadly applicable to this class of compounds. The use of chiral catalysts or auxiliaries in reactions involving the ketone or the iodine atom can be employed to generate chiral derivatives with high stereochemical purity. The resulting chiral, fluorinated, and iodinated building blocks are of significant interest for the synthesis of complex and stereochemically defined target molecules.

Future Research Directions and Unexplored Avenues for 1 4 Fluoro 3 Iodophenyl Propan 2 One

Development of Novel and More Sustainable Synthetic Routes

Current synthetic methodologies for compounds like 1-(4-Fluoro-3-iodophenyl)propan-2-one often rely on traditional batch processes that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of greener and more sustainable synthetic pathways.

Key Research Objectives:

Catalyst-Free Reactions: Investigating three-component reactions in aqueous media could provide a straightforward and environmentally friendly method for synthesizing 1,4-diketone scaffolds, which could be adapted for this specific compound. rsc.org

Green Solvents and Reagents: The replacement of conventional volatile organic compounds with greener alternatives like ionic liquids, supercritical fluids, or water would significantly reduce the environmental impact.

Energy Efficiency: Exploring microwave-assisted or photo-catalyzed reactions could lead to reduced reaction times and lower energy consumption compared to conventional heating methods.

Table 1: Comparison of Potential Synthetic Approaches

FeatureTraditional Synthesis (e.g., Friedel-Crafts Acylation)Proposed Sustainable Synthesis
Solvents Often chlorinated solvents (e.g., Dichloromethane)Water, ethanol, or solvent-free conditions
Catalysts Stoichiometric Lewis acids (e.g., AlCl₃)Recyclable heterogeneous catalysts, biocatalysts
Energy Input Prolonged heating or coolingMicrowave irradiation, sonication, or ambient temperature
Atom Economy Moderate, produces stoichiometric wasteHigh, aims for addition reactions with minimal byproducts
Environmental Impact HighLow

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, thereby guiding experimental work. mdpi.com For this compound, theoretical investigations can provide deep insights into its electronic structure, reactivity, and intermolecular interactions.

Areas for Computational Study:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can model potential reaction pathways for the synthesis and derivatization of the compound, helping to optimize conditions and predict outcomes.

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its reaction products.

Non-Covalent Interaction Analysis: Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to study the nature and strength of halogen bonds and other non-covalent interactions. nih.gov These interactions are crucial for understanding the compound's solid-state structure and its potential in materials science.

Exploration of Non-Covalent Interactions and Crystal Engineering

The presence of both a fluorine and an iodine atom makes this compound an excellent candidate for studies in crystal engineering and supramolecular chemistry. mdpi.com The iodine atom can act as a halogen bond donor, while the fluorine and the ketone's oxygen atom can act as acceptors.

Research Focus:

Halogen Bonding: Systematic studies of co-crystallization with various halogen bond acceptors could reveal predictable patterns of intermolecular assembly. researchgate.net Halogen bonding is a highly directional and tunable interaction, making it a valuable tool in designing crystal structures with specific properties. researchgate.net

Polymorphism Screening: Investigating the crystallization of the compound under different conditions (solvents, temperatures) may lead to the discovery of different polymorphic forms, each with unique physical properties.

Supramolecular Assemblies: The molecule can be used as a building block to construct more complex supramolecular architectures, such as coordination polymers or metal-organic frameworks (MOFs), by introducing coordinating functional groups.

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorPotential Impact
Halogen Bond C—IO=C (ketone), C—FDirects crystal packing, influences melting point
Hydrogen Bond C—H (aromatic/aliphatic)O=C (ketone), FStabilizes crystal lattice
π-π Stacking Phenyl RingPhenyl RingContributes to crystal cohesion and electronic properties
Dipole-Dipole C=O, C-F, C-I dipolesC=O, C-F, C-I dipolesInfluences molecular arrangement and bulk properties

Potential in Advanced Material Science and Catalysis

The unique electronic and structural features of this compound suggest its potential application as a precursor or key intermediate in the development of advanced materials and catalysts.

Unexplored Avenues:

Liquid Crystals: By incorporating this molecule into larger, more rigid structures, it may be possible to create novel liquid crystalline materials. The polarity and shape of the molecule could influence the mesophase behavior.

Organocatalysis: The ketone functionality could be exploited in organocatalytic transformations, for example, by conversion to an enamine or enolate intermediate.

Ligand Development for Catalysis: The iodine atom provides a reactive handle for derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the attachment of phosphine, amine, or other coordinating groups, creating novel ligands for transition metal catalysis. The fluorine atom can be used to tune the electronic properties of these ligands. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate research and development, modern synthesis techniques like flow chemistry and automated synthesis platforms can be applied. These technologies offer improved safety, efficiency, and scalability compared to traditional batch methods. nih.govjst.org.in

Future Implementation:

Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for safer handling of potentially hazardous intermediates and reagents, precise control over reaction parameters (temperature, pressure, residence time), and easier scale-up. mdpi.comnih.gov Reactions that are difficult or dangerous in batch, such as those involving highly reactive organometallic species, can often be managed safely in flow reactors. nih.gov

Automated Synthesis Libraries: Using automated parallel synthesis platforms, a library of derivatives can be rapidly produced by reacting this compound with various building blocks. researchgate.netnih.gov This high-throughput approach is invaluable for screening for biological activity or for optimizing material properties. Cartridge-based automated systems can simplify the process, making complex chemistry more accessible to a broader range of researchers. chimia.chyoutube.com

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluoro-3-iodophenyl)propan-2-one, and how can intermediates be characterized?

A two-step approach is typically employed:

Friedel-Crafts Acylation : React 4-fluoro-3-iodobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone.

Halogenation Optimization : Ensure regioselective iodination using I₂ or N-iodosuccinimide (NIS) under controlled conditions (e.g., acetic acid at 60°C).
Characterization: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and iodine coupling constants) and FT-IR to verify the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR Spectroscopy : Fluorine-19 NMR detects the -F substituent’s electronic environment, while iodine’s heavy atom effect may cause signal broadening.
  • Single-Crystal X-ray Diffraction (SC-XRD) : Use programs like SHELX (SHELXL for refinement) to resolve atomic positions and confirm the halogen-substituted phenyl ring geometry. Twinning or disorder in crystals may require additional refinement steps .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected reactivity or spectral anomalies?

  • Density Functional Theory (DFT) : Optimize the molecule’s geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies (IR) and NMR chemical shifts. Compare with experimental data to identify discrepancies (e.g., steric effects from iodine).
  • AIM (Atoms in Molecules) Analysis : Map electron density to assess halogen bonding interactions between iodine and adjacent groups, which may explain reactivity trends .

Q. What strategies are effective for analyzing substituent effects on electronic properties and reaction pathways?

  • Electrostatic Potential (ESP) Maps : Calculate ESP surfaces to visualize electron-rich/poor regions influenced by fluorine’s electronegativity and iodine’s polarizability.
  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or deuterium labeling to probe reaction mechanisms (e.g., electrophilic substitution vs. radical pathways). For photochemical reactions, TD-DFT can model excited-state behavior .

Q. How should researchers design experiments to study halogen bonding in supramolecular assemblies?

  • Co-crystallization : Co-crystallize the compound with hydrogen-bond acceptors (e.g., pyridine derivatives) and analyze using SC-XRD. Measure intermolecular distances (e.g., I···O/N contacts < 3.5 Å) to confirm halogen bonding.
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., using CrystalExplorer) to differentiate halogen bonds from van der Waals interactions .

Data Contradiction and Refinement

Q. How to address inconsistencies in crystallographic data refinement, such as high R-factors or thermal motion artifacts?

  • Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twinned crystals.
  • Disorder Modeling : For flexible groups (e.g., the propan-2-one chain), split occupancy or apply restraints to anisotropic displacement parameters (ADPs). Validate with R1 and wR2 convergence tests .

Q. What experimental controls are essential to validate synthetic yields and purity in halogenated ketones?

  • Chromatographic Purity : Use HPLC with a C18 column (UV detection at 254 nm) to detect iodinated byproducts.
  • Elemental Analysis : Confirm iodine content via ICP-MS or combustion analysis. Cross-check with theoretical values derived from molecular formulas .

Methodological Best Practices

Q. How to optimize reaction conditions for scale-up while minimizing dehalogenation?

  • Temperature Control : Maintain temperatures < 80°C to prevent iodine loss.
  • Catalyst Screening : Test Pd-free catalysts (e.g., CuI) for coupling reactions to avoid metal-induced dehalogenation. Monitor via in situ Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.